1-(Bromomethyl)(1-~13~C)benzene
Description
Structure
2D Structure
Properties
CAS No. |
286013-11-4 |
|---|---|
Molecular Formula |
C7H7Br |
Molecular Weight |
172.03 g/mol |
IUPAC Name |
bromomethyl(113C)cyclohexatriene |
InChI |
InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i7+1 |
InChI Key |
AGEZXYOZHKGVCM-CDYZYAPPSA-N |
impurities |
Mixt of benzyl bromide (technical prod contained o- and p-bromotoluene contaminants). |
Canonical SMILES |
C1=CC=C(C=C1)CBr |
boiling_point |
388 to 390 °F at 760 mmHg (NTP, 1992) 191 °C 198-199 °C |
Color/Form |
Clear, refractive liquid Colorless to yellow liquid Lacrimatory liquid |
density |
1.441 at 71.6 °F (USCG, 1999) - Denser than water; will sink 1.4380 at 20 °C Relative density (water = 1): 1.438 |
flash_point |
188 °F (NTP, 1992) 79 °C 86 °C (187 °F) - closed cup 79 °C (closed cup) 79 °C c.c. |
melting_point |
27 to 30 °F (NTP, 1992) -1.5 °C -4.0 °C |
physical_description |
Benzyl bromide appears as a colorless liquid with an agreeable odor. Toxic by inhalation and by skin absorption. It is slightly soluble in water and denser than water (density 1.44 g / cm3 (Aldrich)). A lachrymator. Corrosive to metals and tissue. Light brown, clear, liquid with an unpleasant odor; Melting point = -3 to -1 deg C; [MSDSonline] COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. |
solubility |
Reaction (NTP, 1992) Miscible in ethanol and ether; soluble in carbon tetrachloride Sol in benzene Solubility in water: reaction |
vapor_density |
5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 5.8 (Air = 1) Relative vapor density (air = 1): 5.9 |
vapor_pressure |
1 mmHg at 90 °F (NTP, 1992) 0.39 [mmHg] VP: 100 Pa at 25.4 °C; 1 kPa at 66.8 °C; 10 kPa at 121.7 °C; 100 kPa at 198.3 °C 0.450 mm Hg at 25 °C Vapor pressure, Pa at 32.2 °C: 133 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzyl Bromide and Derivatives
Recent Advances in Benzylic Bromination Techniques
The selective introduction of a bromine atom at the benzylic position of toluene (B28343) and its derivatives is a cornerstone of organic synthesis. researchgate.net Modern research has focused on refining these techniques to enhance selectivity, improve safety, and adhere to the principles of green chemistry.
Free Radical Halogenation Mechanisms (e.g., Bromination of Toluene)
The reaction of toluene with bromine in the presence of light or heat proceeds via a free radical substitution mechanism to yield benzyl (B1604629) bromide. vaia.comtestbook.comdoubtnut.com This process is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzyl radical. ucalgary.ca
The mechanism can be described in three key stages: ucalgary.ca
Initiation: The process begins with the homolytic cleavage of the bromine molecule (Br₂) under the influence of UV light or heat, generating two highly reactive bromine radicals (Br•). ucalgary.ca
Propagation: A bromine radical then abstracts a hydrogen atom from the methyl group of toluene, forming a stable benzyl radical and hydrogen bromide (HBr). ucalgary.ca This benzyl radical subsequently reacts with another bromine molecule to produce benzyl bromide and a new bromine radical, which continues the chain reaction. ucalgary.ca
Termination: The chain reaction concludes when radicals combine. This can involve the combination of two bromine radicals to reform Br₂, or other radical pairing reactions. ucalgary.ca
It is important to note that under these conditions, substitution occurs at the benzylic carbon, not on the aromatic ring. ucalgary.ca While N-bromosuccinimide (NBS) is often used as a source of bromine radicals for benzylic bromination, Br₂ can also be used directly. masterorganicchemistry.com
Photocatalytic Oxidative Bromination with In Situ Bromine Generation
Recent innovations have focused on photocatalytic methods that generate bromine in situ, thereby avoiding the handling and storage of hazardous elemental bromine. rsc.orgresearchoutreach.org These methods often employ a photocatalyst and a benign bromine source.
One prominent system involves the use of hydrobromic acid (HBr) and an oxidant like hydrogen peroxide (H₂O₂) under light irradiation. nih.govnih.gov This approach is considered a green process for synthesizing benzyl bromides. nih.govacs.org
Microchannel Reactor Applications for Enhanced Safety and Efficiency
While the photocatalytic oxidative bromination with HBr and H₂O₂ is a green process, it carries a risk of explosion when conducted in traditional batch reactors. nih.govnih.govacs.org The use of microchannel reactors has emerged as a solution to this problem, offering enhanced safety and efficiency. nih.govacs.org
Microchannel reactors provide a high surface-area-to-volume ratio, leading to superior mass and heat transfer. nih.govacs.orgperfectlight.com.cn This allows for precise control over reaction conditions, high selectivity for the desired product, and easier scalability. nih.govacs.org Research on the synthesis of 2,6-dichlorobenzyl bromide from 2,6-dichlorotoluene (B125461) using this method in a microchannel reactor demonstrated a high conversion rate and yield. nih.govacs.orgresearchgate.net
Table 1: Optimized Conditions for Photocatalytic Oxidative Bromination in a Microchannel Reactor acs.org
| Parameter | Optimal Value |
| Molar Ratio (HBr:H₂O₂:DCT) | 1.5:1.5:1 |
| Residence Time | 5.88 min |
| Reaction Temperature | 70 °C |
| Light Source | 87 W blue light |
| DCT Conversion | 98.1% |
| DCBB Yield | 91.4% |
DCT: 2,6-dichlorotoluene; DCBB: 2,6-dichlorobenzyl bromide
Green Chemistry Approaches in Bromine Generation (e.g., NaBrO₃/HBr systems)
In line with green chemistry principles, the in situ generation of bromine from safer and more sustainable sources is a key area of development. The NaBrO₃/HBr system is a notable example, providing access to Br₂ with water as the only byproduct. rsc.orgresearchgate.net This reaction is exothermic and requires careful temperature control. researchgate.net
This method, when coupled with continuous flow photochemical reactors, has shown exceptional throughput, achieving complete conversion in very short residence times. rsc.orgrsc.org The process can be further intensified by eliminating organic solvents and recycling the acidic reagent, significantly reducing waste. researchoutreach.orgrsc.org
Table 2: Performance of Photochemical Benzylic Bromination using NaBrO₃/HBr System rsc.org
| Scale | Time | Product | Process Mass Index (PMI) |
| 1.17 kg | 230 min | Monobromination Product | 3.08 |
| 15 g | 20 min | Dibromination Product | 3.64 |
Conversion of Benzylic Alcohols to Benzyl Bromides
An alternative route to benzyl bromides involves the substitution reaction of benzylic alcohols. This method is particularly useful when the corresponding alcohol is readily available.
Acid-Catalyzed Substitution Reactions (e.g., HBr/H₂SO₄)
Benzylic alcohols can be converted to benzyl bromides through reaction with hydrobromic acid (HBr), often in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). quora.comgoogle.com The reaction proceeds via an Sₙ1 mechanism for secondary and tertiary benzylic alcohols. libretexts.org
The mechanism involves the following steps: libretexts.org
Protonation: The alcohol's hydroxyl group is protonated by the acid, forming a good leaving group (water). libretexts.orgmasterorganicchemistry.com
Carbocation Formation: The protonated alcohol dissociates to form a stable benzylic carbocation and a water molecule. libretexts.orgmasterorganicchemistry.com
Nucleophilic Attack: The bromide ion (from HBr) acts as a nucleophile and attacks the carbocation, forming the benzyl bromide. libretexts.org
Sulfuric acid acts as a dehydrating agent, driving the reaction towards the product. quora.com This method offers a straightforward synthesis with readily available and low-cost raw materials. google.com
Polymer-Supported Reagents (e.g., PVPP-Br₂/HMDS)
The use of polymer-supported reagents in organic synthesis offers significant advantages, including simplified product isolation, the potential for reagent recycling, and enhanced selectivity. semanticscholar.org One such effective system for the preparation of benzylic bromides is the crosslinked polyvinylpyrrolidone-bromine complex (PVPP-Br₂) in conjunction with hexamethyldisilane (B74624) (HMDS). semanticscholar.orgajol.info
This method provides a convenient route to benzylic bromides from their corresponding alcohols. semanticscholar.orgajol.info The reaction is typically carried out in a solvent like chloroform (B151607) under reflux conditions. semanticscholar.orgajol.info A key advantage of this system is its selectivity; for instance, benzyl alcohol can be selectively converted to benzyl bromide in the presence of primary aliphatic alcohols, such as 2-phenylethanol, which remains unchanged. semanticscholar.org
The general procedure involves the dropwise addition of the benzylic alcohol to a mixture of the PVPP-Br₂ complex and HMDS in a suitable solvent. semanticscholar.org After the reaction is complete, the spent polymer resin can be easily removed by simple filtration. semanticscholar.org The filtrate is then washed, dried, and concentrated to yield the pure benzyl bromide product. semanticscholar.org This methodology avoids the use of highly toxic and corrosive reagents like hydrogen bromide gas, phosphorus tribromide (PBr₃), or boron tribromide (BBr₃). semanticscholar.org
Selective Debromination Strategies for Monobromination
A significant challenge in the benzylic bromination of toluenes and other methylarenes is the propensity for over-bromination, leading to mixtures of mono- and di-brominated products. scientificupdate.comthieme-connect.com These byproducts can be difficult to separate due to similar physical properties. ecust.edu.cn A clever and efficient strategy to overcome this issue involves a two-step procedure: initial over-bromination followed by selective debromination to afford the desired monobrominated product. scientificupdate.comthieme-connect.com
This approach accepts the initial formation of a mixture and then chemically converts the unwanted polybrominated species back to the desired monobromide. scientificupdate.com A common method involves the initial bromination of the methylarene with an excess of a brominating agent like N-bromosuccinimide (NBS), often in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl₄). thieme-connect.comecust.edu.cn
The resulting mixture of mono- and polybrominated compounds is then treated with a debrominating agent. A particularly effective system for this selective debromination is a combination of diethyl phosphite (B83602) and a non-nucleophilic base, such as N,N-diisopropylethylamine (i-Pr₂NEt), in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. thieme-connect.comecust.edu.cn This system selectively removes one bromine atom from the gem-dibromide, converting it to the monobromide in good yields and high purity. thieme-connect.comecust.edu.cn This strategy has been successfully applied to various substrates, including polymethylated benzenes and those containing electron-withdrawing groups. ecust.edu.cn
Synthesis of Substituted Benzyl Bromides
The synthesis of benzyl bromides bearing substituents on the aromatic ring is crucial for the development of a wide range of functional molecules. The nature and position of these substituents significantly influence the reactivity of the benzylic position and the synthetic methods required.
Bromination of Substituted Toluenes
The direct side-chain bromination of substituted toluenes is a primary method for accessing substituted benzyl bromides. cecri.res.ingoogle.com This reaction typically proceeds via a free-radical mechanism. cecri.res.in Various brominating agents can be employed, including elemental bromine and N-bromosuccinimide (NBS). cecri.res.in The reaction conditions, such as temperature and the presence of a radical initiator or light, can be optimized to favor side-chain bromination over aromatic ring bromination. manac-inc.co.jp
For instance, substituted toluenes can be reacted with bromine at elevated temperatures (100 to 250 °C) to produce a mixture of side-chain brominated products. google.com The degree of bromination can be controlled by the molar ratio of bromine to the substituted toluene. google.com Another approach is two-phase electrolysis, where the brominating species is generated electrochemically in an aqueous phase and then reacts with the substituted toluene in an organic phase, leading to high yields and regioselectivity for the side-chain bromination. cecri.res.in
Synthesis with Electron-Withdrawing and Electron-Donating Substituents
The electronic nature of the substituents on the aromatic ring has a profound effect on the synthesis of benzyl bromides.
Electron-Donating Groups: Toluene derivatives with electron-donating groups (e.g., methyl, methoxy) readily undergo side-chain bromination. rsc.org These groups stabilize the intermediate benzylic radical, facilitating the reaction. However, they can also activate the aromatic ring towards electrophilic substitution, sometimes leading to competing ring bromination. scientificupdate.com In palladium-catalyzed cross-coupling reactions, benzyl bromides with electron-donating para- and meta-substituents, such as p-thioanisole, m-methoxy, and m-methyl, have been shown to react efficiently. rsc.org
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl, chloro) on the toluene ring deactivates the benzylic position towards radical bromination, often requiring more forcing conditions. google.comgoogle.com For example, the bromination of nitrotoluenes can be challenging and may necessitate higher temperatures. google.comgoogle.com Despite these challenges, methods have been developed for the synthesis of benzyl bromides with electron-withdrawing groups. acs.org For instance, a process for preparing substituted benzyl bromides with electron-withdrawing groups involves bromination at temperatures between 20 and 95°C. google.com In some cases, a two-step bromination/debromination sequence is effective for substrates like 4-methylbenzonitrile. ecust.edu.cn
Synthesis of Complex Benzyl Bromide Derivatives (e.g., 3,5-Bis(trifluoromethyl)benzyl bromide)
3,5-Bis(trifluoromethyl)benzyl bromide is a valuable intermediate in pharmaceutical research due to the presence of the two trifluoromethyl groups, which can enhance properties like lipophilicity. ontosight.ai Its synthesis typically starts from 3,5-bis(trifluoromethyl)benzyl alcohol. ontosight.ai
A common synthetic route involves the halogenation of the alcohol. google.com For example, 3,5-bis(trifluoromethyl)benzyl alcohol can be treated with hydrobromic acid (HBr), often in the presence of sulfuric acid, to yield the corresponding bromide. google.comchemdad.com In one procedure, the alcohol is heated with 48% aqueous HBr and concentrated sulfuric acid at around 100-105°C to achieve a high yield of the product. chemdad.com The starting alcohol can itself be prepared from 3,5-bis(trifluoromethyl)halobenzene via a Grignard reaction with paraformaldehyde. google.com The high electronegativity of the trifluoromethyl groups influences the chemical properties of 3,5-bis(trifluoromethyl)benzyl bromide, making it a useful reagent in alkylation and cross-coupling reactions. ontosight.ai
Mechanistic Studies of Benzyl Bromide Reactivity
Nucleophilic Substitution Reactions Involving Benzyl (B1604629) Bromide
The nucleophilic substitution reactions of benzyl bromide are pivotal in organic synthesis, enabling the facile introduction of a diverse array of functional groups. The mechanistic route of these transformations is highly sensitive to the specific reaction conditions employed.
Sₙ1 and Sₙ2 Reaction Pathways
Benzyl bromide exhibits a versatile reactivity profile, capable of undergoing nucleophilic substitution via both Sₙ1 (substitution nucleophilic unimolecular) and Sₙ2 (substitution nucleophilic bimolecular) mechanisms. The competition between these pathways is delicately balanced and can be tipped by the choice of nucleophile, solvent, and the presence of any catalytic agents.
The Sₙ2 pathway is characterized by a concerted, single-step mechanism where the nucleophile attacks the carbon atom bearing the bromine from the backside, resulting in an inversion of stereochemistry at the reaction center. This mechanism is generally favored by strong, unhindered nucleophiles in polar aprotic solvents.
In contrast, the Sₙ1 mechanism is a two-step process initiated by the departure of the bromide leaving group to form a planar benzyl carbocation intermediate. This carbocation is significantly stabilized by resonance, which delocalizes the positive charge across the benzene (B151609) ring. The Sₙ1 pathway is more likely to be operative with weak nucleophiles and in polar protic solvents that can effectively solvate both the departing bromide ion and the carbocation intermediate. The formation of a planar carbocation intermediate typically leads to racemization if the starting material is chiral.
Influence of Solvent Systems on Reaction Kinetics and Selectivity
The solvent environment is a critical determinant of both the rate and the mechanistic pathway of nucleophilic substitution reactions of benzyl bromide. Key solvent properties, including polarity, proticity, and coordinating capability, exert a profound influence on the reaction kinetics.
Polar protic solvents, such as water and alcohols, are adept at facilitating the Sₙ1 mechanism. Their ability to form hydrogen bonds stabilizes the bromide leaving group and the benzyl carbocation intermediate, thereby lowering the activation energy for the ionization step. koreascience.kr The solvolysis of benzyl bromide in various alcohols demonstrates this trend, with reaction rates generally increasing with the polarity of the alcohol. koreascience.kr
Conversely, polar aprotic solvents like acetone (B3395972) and dimethylformamide (DMF) tend to promote the Sₙ2 mechanism. These solvents, while capable of dissolving the reactants, are less effective at solvating the anionic nucleophile, rendering it more reactive. The hydrolysis of benzyl bromide in acetone-water mixtures is a classic example where the reaction proceeds via an Sₙ2 mechanism. infinitylearn.comyoutube.com
Table 1: Rate Constants for the Solvolysis of Benzyl Bromide in Various Alcohols at 35.0°C
| Solvent | Rate Constant (k x 10⁵ sec⁻¹) |
| Methanol | 1.83 |
| Ethanol | 0.65 |
| 1-Propanol | 0.32 |
| 2-Propanol | 0.15 |
| 1-Butanol | 0.25 |
Data synthesized from a study on the kinetics of the solvolysis of benzyl bromides in alcohols. koreascience.kr
Role of Catalysts in Accelerating Nucleophilic Displacements (e.g., Sodium Iodide, Phase Transfer Catalysts)
The rate of nucleophilic displacement reactions of benzyl bromide can be significantly enhanced through the use of catalysts.
Sodium Iodide: In what is known as the Finkelstein reaction, a catalytic quantity of sodium iodide can accelerate the reaction of benzyl bromide with a nucleophile. The iodide ion, being a superior nucleophile and a good leaving group, displaces the bromide to form the more reactive benzyl iodide in situ.
Phase Transfer Catalysts (PTCs): Phase transfer catalysts are indispensable for reactions involving reactants that are soluble in immiscible phases, such as an aqueous solution of a nucleophile and an organic solution of benzyl bromide. Quaternary ammonium (B1175870) salts, like tetrabutylammonium (B224687) bromide (TBAB) and benzyltriethylammonium chloride, are common PTCs. chemicalbook.comnih.govsciensage.info These catalysts transport the nucleophilic anion from the aqueous phase to the organic phase, where it can react with benzyl bromide. This circumvents the insolubility barrier and dramatically increases the reaction rate. mdma.ch The efficiency of these catalysts is evident in various synthetic applications, including alkylations, cyanations, and etherifications. ajgreenchem.comphasetransfer.com
Table 2: Examples of Phase Transfer Catalysts Used in Reactions of Benzyl Bromide
| Catalyst | Reactants | Product | Observations |
| Tetrabutylammonium Bromide (TBAB) | Benzyl chloride, Sodium butyrate | Benzyl butyrate | Effective catalysis in a solid-liquid system. researchgate.net |
| Benzyltriethylammonium Chloride | Triethylamine, Benzyl chloride | Benzyltriethylammonium chloride | Widely used PTC for various organic syntheses. chemicalbook.comgoogle.com |
| Polystyrene-bound Onium Ions | Benzyl bromide, Sodium cyanide | Benzyl cyanide | Demonstrates the use of polymer-supported PTCs. acs.org |
Interfacial Catalysis at Oil/Water Interfaces
Reactions at the boundary between two immiscible liquids, such as an oil/water interface, can be subject to specific catalytic effects. For a reaction between the oil-soluble benzyl bromide and a water-soluble nucleophile, the interface provides a unique environment for the reaction to occur. The presence of amphiphilic molecules, acting as interfacial catalysts, can further enhance the reaction rate by facilitating the interaction between the reactants across the phase boundary.
Radical Reactions of Benzyl Bromide
Beyond its participation in nucleophilic substitution reactions, benzyl bromide is also a precursor for radical-mediated transformations, which are typically initiated by photochemical or thermal means.
Formation and Reactivity of Benzyl Radicals
The carbon-bromine bond in benzyl bromide is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light or in the presence of a radical initiator. This bond scission generates a benzyl radical and a bromine atom. The bond dissociation energy for the C-Br bond in benzyl bromide has been determined to be approximately 50.5 ± 2 kcal/mol.
The benzyl radical is a resonance-stabilized species, with the unpaired electron delocalized over the aromatic ring. This delocalization significantly increases its stability compared to simple alkyl radicals. The stability of the benzyl radical is comparable to that of the allyl radical.
The reactivity of the benzyl radical is multifaceted. It can undergo dimerization to form bibenzyl, abstract a hydrogen atom from a donor molecule, add to double bonds to initiate polymerization, or react with molecular oxygen to form peroxy radicals, leading to oxidation products. The specific course of reaction is dictated by the prevailing reaction conditions and the presence of other reactive species.
Electron Transfer Mechanisms in Redox Catalysis
The reduction of benzyl bromide can be achieved through redox catalysis, which offers kinetic advantages over direct electrolysis by avoiding issues like electrode passivation. rsc.orgrsc.org In this process, a redox mediator is first reduced at an electrochemical surface and then transfers an electron to the benzyl bromide substrate in the bulk solution. rsc.orgrsc.org The exact nature of this electron transfer, whether it occurs via an inner-sphere or outer-sphere process, is a key area of investigation. rsc.org
One strategy to facilitate the single-electron reduction of benzyl halides involves nucleophilic cooperative catalysis. nih.govresearcher.life In this approach, a nucleophilic catalyst like lutidine is used to displace the halide, forming an intermediate salt. organic-chemistry.orgacs.org This intermediate has a lower and more consistent reduction potential, allowing for a general set of photocatalytic conditions to transform a wide range of benzyl halides into benzyl radicals. nih.govresearcher.lifeorganic-chemistry.org Mechanistic experiments confirm the intermediacy of these lutidinium salts. organic-chemistry.org The catalytic cycle involves the reduced photocatalyst transferring an electron to the lutidinium salt, which then fragments to generate the benzyl radical and regenerate the nucleophilic catalyst. acs.org
The electrochemical reduction of arylmethyl halides can proceed through different mechanisms depending on the substituents. acs.org For instance, with highly electron-withdrawing groups like nitro substituents, a stepwise mechanism involving an anion radical intermediate is observed. acs.org However, for unsubstituted benzyl bromide and those with less electron-withdrawing groups, the reaction follows a concerted mechanism where electron transfer and bond cleavage are simultaneous. acs.org
Homologation Reactions of Benzyl Bromide Derivatives
A notable reaction of electron-rich benzyl bromide derivatives is their homologation through a formal insertion of diazo compounds into the C(sp²)–C(sp³) bond. nih.govnih.govresearchgate.netacs.org This transformation, catalyzed by a simple Lewis acid like SnBr₄, creates products with valuable benzylic quaternary centers and an alkyl bromide functional group that can be used for further chemical modifications. nih.govnih.govresearchgate.net
The mechanism of this homologation reaction begins with the reaction between an electron-rich benzyl bromide and a diazo compound, facilitated by a Lewis acid. nih.gov This initial step is thought to proceed through the formation of a stabilized benzylic carbocation, which then reacts with the diazo compound to generate an alkyl diazonium ion. nih.gov The subsequent loss of nitrogen from this intermediate triggers the key skeletal rearrangement. nih.gov Computational analysis indicates that the rate-determining step is an Sₙ1 mechanism for the initial C–C bond formation. nih.govresearchgate.net This is followed by a cascade of cationic intermediates that lead to the formation of a phenonium ion. nih.govresearchgate.net
The phenonium ion is a critical intermediate in the homologation reaction. nih.govnih.govresearchgate.netacs.org Its formation is triggered by the loss of nitrogen from the alkyl diazonium ion, which prompts the neighboring aryl group to participate in the reaction. nih.gov The subsequent opening of this phenonium ion intermediate dictates the final structure of the product and is the selectivity-determining step. nih.govnih.govresearchgate.net The regioselectivity of the phenonium ion opening is generally high, leading to the desired homologated product. nih.govresearchgate.net For example, in reactions with a trifluoromethyl-substituted diazo compound and various electron-rich benzyl bromides, the regioselectivity was consistently high (>20:1). nih.govresearchgate.net
Computational analysis, particularly using Density Functional Theory (DFT), has provided significant insights into the reaction mechanism and the factors controlling selectivity. nih.govresearchgate.net The calculations support a rate-determining Sₙ1 mechanism for the initial bond formation, followed by the formation of short-lived intermediates, including the alkyl diazonium and a tertiary carbocation, before cyclizing to the phenonium ion. researchgate.net
A key finding from computational studies is the ability to predict the regioselectivity of the phenonium ion opening. nih.govresearchgate.net A descriptor based on the energy of the natural Cₐ–Cₙ σ* antibonding orbital of the phenonium ion was identified as a reliable predictor of selectivity. nih.govresearchgate.net A specific energy threshold was established, below which substrates react with high regioselectivity (>13:1), and above which low selectivity is generally observed. nih.govresearchgate.net This model was validated by testing new substrates designed based on theoretical predictions, and the experimental results were consistent with the computational model. researchgate.net
Interactive Data Table: Regioselectivity of Phenonium Ion Opening
The table below summarizes the effect of different substituents on the benzyl bromide derivative on the yield of the homologation reaction with a trifluoromethyl-substituted diazo compound.
| Entry | Benzyl Bromide Substituent | Product | Yield (%) | Regioselectivity |
| 3m | Allyl | Allyl-substituted product | 78 | >20:1 |
| 3n | Propargyl | Propargyl-substituted product | 75 | >20:1 |
| 3o | Benzyl | Benzyl-substituted product | 80 | >20:1 |
| 3p | Alkyl ester | Alkyl ester-substituted product | 72 | >20:1 |
| 3q | Veratrole | Veratrole-substituted product | 85 | >20:1 |
| 3r | 3-Bromo and 4-Methoxy | 3-Bromo-4-methoxy-substituted product | 65 | >20:1 |
| 3s | Dihydrobenzofuran | Dihydrobenzofuran-substituted product | 70 | >20:1 |
| 3t | Aryl ether | Aryl ether-substituted product | 76 | >20:1 |
Data derived from research on the homologation of electron-rich benzyl bromide derivatives. nih.gov
Cross-Coupling Reactions Utilizing Benzyl Bromide
Benzyl bromide is a versatile substrate in various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.gov These reactions are fundamental in synthesizing complex molecules, including natural products and pharmaceuticals. sigmaaldrich.comnih.gov
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides, including benzyl bromide. sigmaaldrich.comnih.govwikipedia.org This reaction is valued because organosilane reagents are generally non-toxic, readily accessible, and stable. mdpi.com An efficient Hiyama coupling has been developed specifically for benzylic halides and aryltrialkoxysilanes using palladium nanoparticles as the catalyst. sigmaaldrich.comnih.govacs.org This method accommodates a variety of functional groups and produces a diverse range of diarylmethanes. sigmaaldrich.comnih.govacs.org
The generally accepted mechanism for the Hiyama coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. wikipedia.orgmdpi.comcore.ac.ukrsc.org
Oxidative Addition : The cycle begins with the oxidative addition of the organic halide (benzyl bromide) to the active Pd(0) catalyst, forming a Pd(II) intermediate. wikipedia.orgmdpi.comrsc.org
Transmetalation : Before transmetalation, the organosilane must be activated, typically by a fluoride (B91410) source or a base, to form a hypervalent silicon species. core.ac.ukrsc.orgorganic-chemistry.org This activated species then transfers its organic group to the palladium(II) center, displacing the halide. wikipedia.orgmdpi.com
Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium center couple to form the new C-C bond, and the palladium catalyst is regenerated in its zero-valent state, ready to start another cycle. wikipedia.orgmdpi.comrsc.org
Photoredox Cross-Electrophile Coupling with Aryl Bromides
The reaction proceeds through two interconnected catalytic cycles, as illustrated by the generally accepted mechanism for this class of reactions.
Catalytic Cycle A: Nickel Catalysis
Oxidative Addition: The cycle begins with a low-valent nickel(0) complex, which undergoes oxidative addition with the aryl bromide (Ar–Br). This step forms a square planar aryl-nickel(II) intermediate.
Radical Capture: This aryl-nickel(II) species acts as a trap for the benzyl radical generated in the photoredox cycle. The capture of the benzyl radical (Bn•) leads to the formation of a high-energy, transient nickel(III) intermediate.
Reductive Elimination: The nickel(III) complex rapidly undergoes reductive elimination, forging the desired C(sp²)–C(sp³) bond to yield the final diarylmethane product (Ar–Bn). This step regenerates a nickel(I) species.
Catalytic Cycle B: Photoredox Catalysis
Photoexcitation: A photocatalyst (PC), typically an iridium or ruthenium complex, absorbs visible light and is promoted to a long-lived, high-energy excited state (PC*).
Single Electron Transfer (SET): The excited photocatalyst is a potent reductant and engages in a single electron transfer (SET) event with benzyl bromide. This electron transfer leads to the fragmentation of the C–Br bond, generating a benzyl radical (Bn•) and a bromide anion (Br⁻). The photocatalyst is oxidized to PC⁺ in the process.
Regeneration of Catalysts: The oxidized photocatalyst (PC⁺) is reduced back to its ground state by a sacrificial electron donor present in the reaction mixture. Concurrently, the nickel(I) species generated from the reductive elimination step is reduced back to the active nickel(0) catalyst, closing both catalytic cycles.
This dual catalytic system allows for the coupling of a wide range of substituted benzyl bromides and aryl bromides under mild reaction conditions, demonstrating broad functional group tolerance.
| Entry | Benzyl Bromide Derivative | Aryl Bromide Derivative | Yield (%) |
|---|---|---|---|
| 1 | Benzyl bromide | 4-Bromobenzonitrile | 85 |
| 2 | 4-Methoxybenzyl bromide | 4-Bromobenzonitrile | 90 |
| 3 | 4-Chlorobenzyl bromide | Bromobenzene | 78 |
| 4 | Benzyl bromide | Methyl 4-bromobenzoate | 92 |
| 5 | 2-Naphthylmethyl bromide | 4-Bromoanisole | 81 |
Cooperative Catalytic Coupling with Electron-Deficient Alkenes
A significant challenge in generating benzyl radicals from benzyl halides via single-electron reduction is the substantial variability in their reduction potentials, which depend heavily on the substitution pattern of the aromatic ring. A cooperative catalytic approach has been developed to address this issue, enabling the Giese-type coupling of various benzyl bromides with electron-deficient alkenes under a general set of photocatalytic conditions. nih.govchemrxiv.orgnih.gov
This strategy employs a nucleophilic co-catalyst, lutidine, in concert with a photocatalyst. nih.govacs.org The key insight is that lutidine can react with benzyl bromide in situ to form a benzylic lutidinium salt. nih.govacs.org This intermediate possesses a significantly lower and more consistent reduction potential compared to the parent benzyl bromide, thereby leveling the electronic differences between various substituted derivatives. nih.govchemrxiv.orgnih.gov
The proposed mechanism involves two synergistic catalytic cycles:
Cycle 1: Nucleophilic Catalysis
Salt Formation: Catalytic amounts of lutidine act as a nucleophile, displacing the bromide from benzyl bromide to form an N-benzyl-lutidinium bromide salt intermediate. This reaction is reversible and establishes an equilibrium in the reaction mixture.
Cycle 2: Photocatalytic Reduction
Photoexcitation and Reduction: An iridium-based photocatalyst, upon excitation by visible light, is converted to its excited state. This excited photocatalyst reduces a sacrificial amine reductant (e.g., DIPEA), generating a reduced photocatalyst and an amine radical cation.
SET to Lutidinium Salt: The reduced photocatalyst performs a single-electron transfer (SET) to the N-benzyl-lutidinium salt. This is the rate-determining step and results in the regeneration of the ground-state photocatalyst and the formation of a lutidinium radical. chemrxiv.org
Radical Generation: The lutidinium radical undergoes rapid unimolecular fragmentation of the C–N bond to release the desired benzyl radical and regenerate the lutidine catalyst, which re-enters the nucleophilic cycle. chemrxiv.orgacs.org
Giese Addition: The generated benzyl radical adds to the electron-deficient alkene (e.g., acrylonitrile), forming a new carbon-centered radical intermediate. acs.org
Product Formation: This radical intermediate is then reduced to the final product via hydrogen atom transfer from the amine radical cation formed in step 1, completing the photocatalytic cycle. acs.org
This cooperative approach has proven effective for a broad scope of benzyl bromides, including those with both electron-donating and electron-withdrawing substituents, coupling them efficiently with various Michael acceptors. acs.org
| Entry | Benzyl Bromide Derivative | Alkene | Product Yield (%) |
|---|---|---|---|
| 1 | 4-Cyanobenzyl bromide | Acrylonitrile | 98 |
| 2 | 4-(Trifluoromethyl)benzyl bromide | Acrylonitrile | 98 |
| 3 | 4-Bromobenzyl bromide | Acrylonitrile | 96 |
| 4 | Benzyl bromide | Acrylonitrile | 91 |
| 5 | 4-Methylbenzyl bromide | Acrylonitrile | 96 |
| 6 | 4-Methoxybenzyl bromide | Acrylonitrile | 94 |
| 7 | 3-Bromobenzyl bromide | Acrylonitrile | 93 |
Applications of Benzyl Bromide in Advanced Organic Synthesis
Alkylation Reactions
Alkylation reactions are a cornerstone of organic synthesis, and benzyl (B1604629) bromide serves as a key electrophile for creating new carbon-heteroatom and carbon-carbon bonds.
Benzylation of Nucleophiles (e.g., Amines, Thiols)
Benzyl bromide is a frequently used reagent for the benzylation of nucleophiles such as amines and thiols. commonorganicchemistry.comorganic-chemistry.org This reaction involves the displacement of the bromide ion by the nucleophile in an SN2 reaction.
In the case of amines, benzyl bromide is employed to install benzyl protecting groups or to synthesize more complex amine derivatives. commonorganicchemistry.com The kinetics of the reaction between benzyl bromide and various amines, such as nitrobenzylaniline, have been studied to understand the influence of the amine's constitution on the reaction rate. rsc.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed.
For thiols, benzylation proceeds readily due to the high nucleophilicity of the thiolate anion. A common application is the protection of the thiol group. For instance, in the synthesis involving 2-aminothiophenol, the selective benzylation of the thiol group over the amino group is a key step, demonstrating the chemoselectivity achievable in these reactions. researchgate.net
The general conditions for the benzylation of amines and thiols are summarized in the table below.
| Nucleophile | Reagent System | Product Type |
| Primary/Secondary Amine | Benzyl bromide, Base (e.g., K₂CO₃, Et₃N) | N-Benzylated Amine |
| Thiol | Benzyl bromide, Base (e.g., NaH, NaOH) | S-Benzylated Thiol (Thioether) |
Regioselective O-Benzylation of Polyols (e.g., Sugars)
The selective protection of hydroxyl groups in polyols, such as carbohydrates, is a significant challenge in organic synthesis. Benzyl bromide is a key reagent in achieving regioselective O-benzylation, allowing for the differentiation of multiple hydroxyl groups within a single molecule.
Several strategies have been developed to control the regioselectivity of this transformation:
Base and Temperature Control: Exposing saccharide polyols to a moderate excess of benzyl bromide and a hindered base like diisopropylethylamine (DIPEA) at elevated temperatures (e.g., 90°C) can lead to the regioselective O-benzylation of primary hydroxyl positions. researchgate.netresearchgate.net
Organotin-Mediated Benzylation: The use of organotin reagents, such as dibutyltin (B87310) oxide (Bu₂SnO), allows for the formation of a stannylene acetal (B89532) intermediate. This intermediate activates specific hydroxyl groups, directing the benzylation to a particular position. Catalytic versions of this method have been developed under solvent-free conditions, significantly improving the practicality of the procedure. researchgate.net
Phase-Transfer Catalysis: In heterogeneous reaction mixtures, phase-transfer catalysts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) can facilitate the selective benzylation of specific hydroxyl groups in carbohydrates. scholaris.ca For example, this method allows for the selective alkylation of the O-2 position over the O-3 position in methyl 4,6-O-benzylidene-α-D-glucopyranoside. scholaris.ca
Organoboron Catalysis: Diarylborinic acids can act as catalysts to regioselectively activate the equatorial hydroxyl group of cis-vicinal diols in carbohydrates, directing the subsequent benzylation. scholaris.ca
Chemoselective Benzylation: In polyols containing different types of hydroxyl groups, high chemoselectivity can be achieved. For example, propargylic hydroxy groups can be selectively benzylated in the presence of other hydroxyl groups using benzyl bromide and sodium hydride in DMF at room temperature. scispace.com
| Method | Key Reagents | Selectivity Example |
| Base/Temperature Control | Benzyl bromide, DIPEA | Primary OH in saccharides researchgate.net |
| Organotin-Mediated | Benzyl bromide, Bu₂SnO (cat.) | Equatorial OH in stannylene acetals researchgate.net |
| Phase-Transfer Catalysis | Benzyl bromide, TBAHS, NaOH | O-2 vs. O-3 in glucopyranosides scholaris.ca |
| Organoboron Catalysis | Benzyl bromide, Ar₂BOH (cat.) | Equatorial OH of cis-diols scholaris.ca |
C-Alkylation vs. O-Alkylation in Phenol Reactions
The reaction of phenolate (B1203915) anions with benzyl bromide is a classic example of ambident nucleophile reactivity, leading to two possible products: the O-alkylated phenyl benzyl ether or a C-alkylated benzyl phenol. pharmaxchange.info The competition between these two pathways is highly sensitive to the reaction conditions, particularly the choice of solvent. pharmaxchange.inforesearchgate.net
O-Alkylation: This pathway is favored in polar aprotic solvents such as dimethylformamide (DMF). pharmaxchange.info In these solvents, the oxygen atom of the phenolate anion is highly solvated and accessible, promoting the SN2 attack on benzyl bromide to form an ether linkage. pharmaxchange.info
C-Alkylation: This pathway is favored in protic solvents, like trifluoroethanol (TFE) or water. pharmaxchange.info Protic solvents strongly solvate the oxygen atom of the phenolate through hydrogen bonding, shielding it and making it less available for reaction. This shifts the reactive site to the ortho and para carbons of the aromatic ring, which can then attack the electrophile. pharmaxchange.info
The reaction of 2-naphthol (B1666908) with benzyl bromide serves as a clear illustration of this principle. In DMF, the major product is the O-alkylated benzyl β-naphthyl ether, whereas in trifluoroethanol, the C-alkylated 1-benzyl-2-naphthol (B13957344) is predominantly formed. pharmaxchange.info Kinetic studies have been employed to develop detailed models of the reaction networks, accounting for factors like solvolysis and proton exchange that influence the O- versus C-alkylation selectivity. rsc.org
| Solvent Type | Favored Product | Rationale |
| Polar Aprotic (e.g., DMF) | O-Alkylation (Ether) | Unshielded, highly nucleophilic oxygen anion. pharmaxchange.info |
| Protic (e.g., TFE, H₂O) | C-Alkylation (Phenol) | Oxygen anion is shielded by hydrogen bonding. pharmaxchange.info |
Introduction of Benzyl Protecting Groups
The benzyl (Bn) group is a robust and widely used protecting group for alcohols and carboxylic acids in multistep organic synthesis, and benzyl bromide is one of the most common reagents for its installation. wikipedia.orgwikipedia.orgfishersci.co.uknih.gov The protection reaction is typically an SN2 displacement performed with benzyl bromide (or the less reactive benzyl chloride) in the presence of a base. wikipedia.orgcommonorganicchemistry.com
The choice of base and conditions can be tailored to the substrate:
Strong Bases: For simple alcohols, strong bases like sodium hydride (NaH) or powdered potassium hydroxide (B78521) (KOH) are effective for deprotonating the alcohol to form the highly nucleophilic alkoxide, which then reacts with benzyl bromide. wikipedia.orgorganic-chemistry.org
Mild Bases for Selectivity: When selective protection is required, such as the monobenzylation of a diol, milder and less soluble bases like silver(I) oxide (Ag₂O) are often used. wikipedia.orgorganic-chemistry.org This allows for the preferential benzylation of the more accessible or more acidic hydroxyl group.
Amine Protection: Benzyl bromide is also used to protect amine functionalities. commonorganicchemistry.com
The benzylation of alcohols using the NaH/benzyl bromide/DMF system can sometimes lead to the formation of an amine impurity, which may act as a poison for certain catalysts in subsequent reaction steps. acs.orgnih.gov
| Functional Group | Typical Reagent System | Notes |
| Alcohols | Benzyl bromide, NaH, DMF/THF | General and widely used method. organic-chemistry.org |
| Diols (Selective) | Benzyl bromide, Ag₂O, DMF | Allows for monobenzylation. wikipedia.org |
| Carboxylic Acids | Benzyl bromide, Base (e.g., Cs₂CO₃) | Forms a benzyl ester. wikipedia.orgnih.gov |
| Amines | Benzyl bromide, Base (e.g., K₂CO₃) | Forms a benzylated amine. commonorganicchemistry.com |
Synthesis of Heterocyclic Compounds
Benzyl bromide is a valuable building block and reagent in the synthesis and modification of heterocyclic compounds. It is frequently employed to introduce a benzyl group onto a nitrogen or sulfur atom within a heterocyclic ring system.
For example, new 1,2,4-triazole (B32235) derivatives have been synthesized through the reaction of a di-Schiff base with benzyl bromide. gsconlinepress.comgsconlinepress.com In the field of medicinal chemistry, N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines were prepared by first reacting a 2-chlorobenzimidazole (B1347102) with benzyl bromide under basic conditions to install the N-benzyl group. nih.gov A classic and widely applicable procedure is the N-alkylation of indole (B1671886) using benzyl bromide with potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO) to afford 1-benzylindole in high yield. orgsyn.org
Synthesis of Quaternary Carbon Centers
The construction of quaternary carbon centers—carbon atoms bonded to four other carbon atoms—is a significant challenge in organic synthesis. Benzyl bromide serves as a key electrophile in several methods developed to address this challenge.
Alkylation of Enolates: Stereocontrolled quaternary carbons can be constructed via the diastereoselective alkylation of enolates. For instance, enolates derived from pseudoephedrine amides react stereospecifically with benzyl bromide to form α,α-disubstituted products with a new quaternary center. scispace.com
Homologation via Diazo Insertion: A formal insertion of a diazo compound into the C(sp²)–C(sp³) bond of an electron-rich benzyl bromide derivative can be catalyzed by a Lewis acid. This homologation reaction proceeds through a phenonium ion intermediate and yields products containing a benzylic quaternary center. researchgate.net
Photoredox/Iron Co-catalysis: A modern approach involves the merger of photoredox catalysis with iron-mediated SH2 bond formation. This allows for the cross-coupling of tertiary alcohols with primary alkyl bromides, including benzyl bromide, to construct sterically congested quaternary centers under mild conditions. princeton.edu
Light-Driven Boronate Rearrangement: A light-driven 1,3-boronate rearrangement can be used to introduce quaternary carbon centers adjacent to an amine moiety, providing a versatile tool for the late-stage functionalization of complex molecules. researchgate.net
Synthesis of Functionalized Isoquinolines
Benzyl bromide is a key reagent in the synthesis of functionalized isoquinoline (B145761) derivatives. A notable method involves the Dess-Martin periodinane (DMP)-mediated oxidative coupling reaction of isoquinoline with benzyl bromide. mdpi.comresearchgate.netnih.gov This approach provides a metal-free and mild pathway to synthesize N-substituted isoquinolinone derivatives, such as isoquinoline-1,3-diones or isoquinoline-1,3,4-triones, in excellent yields. mdpi.comresearchgate.net
The reaction proceeds by treating a functionalized isoquinoline with benzyl bromide in the presence of DMP. mdpi.com The scope of this transformation is broad, tolerating various substituents on both the isoquinoline and benzyl bromide moieties. For instance, benzyl bromides with electron-donating groups like methyl and methoxy (B1213986) groups react successfully to yield the corresponding N-substituted isoquinoline-1,3-diones. mdpi.com Similarly, isoquinolines bearing methyl, chloro, and bromo substituents are also suitable substrates for this reaction. mdpi.com
Another efficient route to functionalized isoquinolines is a multicomponent, one-pot reaction. This method involves reacting 2-alkynylbenzaldehydes, amines, zinc, and benzyl bromide, which provides a practical synthesis for functionalized 1,2-dihydroisoquinolines. nih.gov
Table 1: Examples of N-Substituted Isoquinoline-1,3-diones from Benzyl Bromide
| Benzyl Bromide Substrate | Isoquinoline Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl bromide | Isoquinoline | 2-Benzylisoquinoline-1,3(2H,4H)-dione | 85% | mdpi.com |
| 4-Methylbenzyl bromide | Isoquinoline | 2-(4-Methylbenzyl)isoquinoline-1,3(2H,4H)-dione | 89% | mdpi.com |
| 4-Methoxybenzyl bromide | Isoquinoline | 2-(4-Methoxybenzyl)isoquinoline-1,3(2H,4H)-dione | 92% | mdpi.com |
Synthesis of Substituted Pyrazoles
Benzyl bromide is widely used for the N-alkylation of pyrazole (B372694) rings to produce substituted pyrazoles. A systematic study on the N-substitution of 3-substituted pyrazoles has demonstrated that using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) affords high conversion and good regioselectivity for the N1-isomer. sci-hub.st
For example, the reaction of 3-nitropyrazole with benzyl bromide in the presence of K₂CO₃ results in a 10:1 ratio of the N1- to N2-benzylated regioisomers. sci-hub.st The regioselectivity is influenced by the steric bulk of the electrophile, with bulkier halides favoring the less sterically hindered N1 position. sci-hub.st This method is effective for a range of 3-substituted pyrazoles and various alkyl and aryl halides. sci-hub.st
Other research has also employed benzyl bromide for the N-benzylation of N-arylpyrazoles in acetone (B3395972) with K₂CO₃ as the base, leading to the target products in high yields. researchgate.net
Table 2: Regioselectivity in N-Alkylation of 3-Nitropyrazole
| Electrophile | N1:N2 Ratio | Total Yield | Reference |
|---|---|---|---|
| Benzyl bromide | 10:1 | 83% | sci-hub.st |
| Iodopropane | 7:1 | 75% | sci-hub.st |
| Allyl bromide | 8:1 | 80% | sci-hub.st |
Synthesis of Benzimidazole (B57391)/Triazole Hybrids
In the synthesis of pharmacologically relevant benzimidazole/1,2,3-triazole hybrids, benzyl bromide serves as a crucial alkylating agent. One synthetic route involves the initial synthesis of benzimidazole-2-thione from o-phenylenediamine. frontiersin.orgnih.gov This intermediate is then alkylated using benzyl bromide in the presence of a base like anhydrous potassium carbonate in dry acetone. frontiersin.orgnih.gov This step yields 2-benzylthiobenzimidazole, a key precursor for further functionalization. frontiersin.org
The 2-benzylthiobenzimidazole can then undergo subsequent reactions, such as alkylation at the benzimidazole nitrogen with propargyl bromide, followed by a "click" reaction with azide (B81097) derivatives to construct the final hybrid molecule. frontiersin.orgnih.gov This modular approach allows for the creation of a diverse library of benzimidazole/triazole hybrids. frontiersin.orgresearchgate.nettandfonline.com
Table 3: Key Reaction in Benzimidazole/Triazole Hybrid Synthesis
| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |
|---|
Formation of Organometallic Reagents
Preparation and Applications of Benzyl Grignard Reagents (e.g., Benzylbromomagnesium)
Benzyl bromide is the primary precursor for preparing the corresponding benzyl Grignard reagent, benzylmagnesium bromide (BnMgBr). ontosight.ai The synthesis is typically achieved through the reaction of benzyl bromide with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). ontosight.aithieme-connect.de This reaction involves the insertion of magnesium into the carbon-bromine bond. ontosight.ai Benzyl Grignard reagents are highly reactive and must be handled under an inert atmosphere to prevent decomposition from moisture and air. ontosight.ai A significant side reaction in their preparation is Wurtz coupling, which produces dibenzyl. The choice of solvent can influence the extent of this side reaction, with 2-Methyltetrahydrofuran (2-MeTHF) often suppressing its formation compared to THF. rsc.org
Nucleophilic Addition to Carbonyl Compounds
Benzyl Grignard reagents are potent nucleophiles that readily participate in nucleophilic addition reactions with a variety of carbonyl compounds. ontosight.aimasterorganicchemistry.com This reactivity provides a powerful method for forming new carbon-carbon bonds and synthesizing a range of alcohols. libretexts.orglibretexts.org The reaction involves the nucleophilic attack of the benzyl carbanion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during an acidic workup. libretexts.org
Reaction with Formaldehyde: Yields primary alcohols (e.g., 2-phenylethan-1-ol). libretexts.org
Reaction with Aldehydes: Produces secondary alcohols. libretexts.orgchemguide.co.uk
Reaction with Ketones: Results in the formation of tertiary alcohols. libretexts.orgchemguide.co.uk
Table 4: Synthesis of Alcohols via Benzyl Grignard Reagent Addition
| Carbonyl Compound | Reagent | Intermediate | Final Product | Product Class | Reference |
|---|---|---|---|---|---|
| Formaldehyde (H₂C=O) | 1. BnMgBr, 2. H₃O⁺ | PhCH₂CH₂O⁻ | 2-Phenylethan-1-ol | Primary Alcohol | libretexts.org |
| Acetaldehyde (CH₃CHO) | 1. BnMgBr, 2. H₃O⁺ | PhCH₂CH(O⁻)CH₃ | 1-Phenylpropan-2-ol | Secondary Alcohol | libretexts.org |
Coupling Reactions with Other Organic Halides
Benzyl Grignard reagents are valuable partners in various cross-coupling reactions to form more complex molecules. These reactions typically employ a transition metal catalyst, such as nickel, palladium, or silver. organic-chemistry.orgorganic-chemistry.org
One example is the silver-catalyzed cross-coupling of secondary and tertiary alkyl halides with benzyl Grignard reagents. organic-chemistry.org This method is particularly effective for constructing quaternary carbon centers, which are often challenging to synthesize using traditional palladium or nickel catalysts. organic-chemistry.org
The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes nickel or palladium catalysts to couple Grignard reagents with aryl, vinyl, or alkyl halides. organic-chemistry.org Benzyl Grignard reagents can be used in these reactions to introduce a benzyl group, providing a direct route to diarylmethane-type structures and other benzylated compounds. organic-chemistry.orgsci-hub.se
Oxidation Reactions
The oxidation of benzylic halides represents a significant transformation in organic synthesis, providing a direct route to valuable aromatic aldehydes. This section explores the conversion of benzyl bromide to benzaldehyde (B42025) and delves into the specific mechanistic pathways involving monochromate ions.
Conversion of Benzylic Bromides to Benzaldehydes
The transformation of benzylic bromides into their corresponding benzaldehydes is a key reaction for which numerous methodologies have been developed. tandfonline.com These methods often aim for high selectivity and yield, utilizing various oxidizing agents under specific reaction conditions.
One effective approach involves the use of sodium nitrate (B79036) as the oxidant in the presence of sodium hydroxide. acs.orgacs.org In a notable study, benzyl bromide was oxidized to benzaldehyde with a 91% yield and 98% conversion when heated to 120 °C. acs.orgacs.orgresearchgate.net Interestingly, adjusting the temperature to 80 °C and using a 20% sodium nitrate solution favored the formation of benzyl alcohol, which was obtained in an 82% yield. acs.orgacs.orgresearchgate.net This method is advantageous as it avoids the use of harmful organic solvents and employs inexpensive reagents. acs.orgacs.org
Another environmentally benign method utilizes aqueous hydrogen peroxide (H₂O₂) as the oxidizing agent without the need for a catalyst. tandfonline.com In this procedure, benzyl bromide is refluxed in water, followed by the slow addition of H₂O₂. tandfonline.com This technique has proven effective for a range of both electron-rich and electron-deficient benzyl bromides, yielding the corresponding benzaldehydes in good yields (79–85%). tandfonline.com A key advantage of this method is its selectivity, allowing for the oxidation of a benzylic bromide without affecting other sensitive groups within the same molecule. tandfonline.com
Phase transfer catalysis (PTC) offers a powerful tool for the oxidation of benzyl bromide, particularly when using oxidants that are insoluble in organic solvents where the substrate is dissolved. asianpubs.org The use of acidified monochromate ions in non-polar solvents like toluene (B28343) and ethyl acetate, facilitated by a phase transfer catalyst, allows for the selective oxidation of benzyl bromide to benzaldehyde in high yields (greater than 90%). asianpubs.orgasianpubs.org The reaction is typically carried out by stirring at around 60 °C for 2 hours. asianpubs.orgasianpubs.org Various phase transfer catalysts have been shown to be effective, with their catalytic activity varying slightly. asianpubs.org
The Kornblum oxidation is another notable method for this transformation. tandfonline.com A modified, catalyst-free version of the Kornblum oxidation has been reported, using visible light to facilitate the aerobic oxidation of benzyl bromides to benzaldehydes in moderate to excellent yields. researchgate.net
Table 1: Comparison of Methods for the Oxidation of Benzyl Bromide to Benzaldehyde
| Oxidizing Agent | Catalyst/Conditions | Solvent | Temperature | Yield of Benzaldehyde | Reference |
|---|---|---|---|---|---|
| Sodium Nitrate / NaOH | None | Water (solvent-free) | 120 °C | 91% | acs.org, researchgate.net, acs.org |
| Hydrogen Peroxide | None | Water | Reflux, then Room Temp. | 79-85% | tandfonline.com |
| Acidified Monochromate | Phase Transfer Catalyst | Toluene or Ethyl Acetate | 60 °C | >90% | asianpubs.org, asianpubs.org |
Mechanisms of Oxidation by Monochromate Ions
The oxidation of benzyl bromide by monochromate ions, particularly under phase transfer catalysis (PTC), is a highly selective process that occurs in a biphasic system (aqueous and organic). asianpubs.org The active oxidant species are monochromate ions, which are typically generated from a source like potassium dichromate in an acidified aqueous solution. asianpubs.org The reaction mechanism can be understood as a multi-stage process.
Initially, the phase transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB) or tricaprylmethylammonium chloride (TCMAC), facilitates the transfer of the monochromate ions from the aqueous phase into the organic phase where the benzyl bromide is dissolved. asianpubs.org This is a crucial step, as the oxidation reaction would not otherwise occur in the non-polar organic solvent. asianpubs.org
Oxidation to Benzyl Alcohol: The phase-transferred monochromate ion first oxidizes the benzyl bromide to an intermediate, benzyl alcohol. asianpubs.org
Oxidation to Benzaldehyde: The benzyl alcohol formed in situ is then subsequently and selectively oxidized by another monochromate ion to the final product, benzaldehyde. asianpubs.org
A significant advantage of this method is its high selectivity; despite being a two-stage oxidation, there is reportedly no formation of byproducts such as benzoic acid. asianpubs.orgsciensage.info The reaction is believed to involve chromium(V) and chromium(IV) as possible intermediates in the reduction of the chromium(VI) monochromate. asianpubs.org The general mechanism for the oxidation of an alcohol by a chromate (B82759) species involves the formation of a chromate ester intermediate. libretexts.orgmsu.edu This intermediate then undergoes an E2-like elimination step where a base removes the alpha-hydrogen, leading to the formation of the carbonyl group and the reduction of chromium. libretexts.orgmsu.edu After the oxidation is complete, the catalyst returns to the aqueous phase to repeat the cycle. asianpubs.org The entire process is a testament to the efficiency of phase transfer catalysis in enabling reactions between reagents in immiscible phases. asianpubs.orgsciensage.info
Role of Benzyl Bromide in Materials Science and Polymer Chemistry
Polymer Functionalization and Modification
Functionalization and modification are critical processes for tailoring the properties of polymers for specific applications. Benzyl (B1604629) bromide provides a reactive handle for introducing desired functionalities onto polymer backbones.
Conjugated polymers, such as poly(phenyleneethynylene)s (PPEs), are of significant interest for their semiconducting properties, finding use in applications like organic light-emitting diodes (OLEDs) and photovoltaic cells. tandfonline.com Functionalizing these polymers with benzyl bromide groups creates defined reaction centers for subsequent modifications. acs.org
However, the direct polymerization to form these materials is often challenging because the bases used in the typical palladium(0)-copper(I)-catalyzed polymerization reactions are incompatible with the reactive benzyl bromide group. acs.org To circumvent this, a two-step synthesis strategy is employed:
A benzyl alcohol functionalized poly(phenyleneethynylene) is first synthesized. acs.orgresearchgate.net This is achieved by copolymerizing monomers, where one contains a benzyl alcohol group. acs.org For instance, an exclusively para-linked polymer (PPE2A) and a partially meta-linked polymer (PPE2B) have been created using this method. acs.org
The resulting benzyl alcohol functionalized polymer is then quantitatively converted into the desired benzyl bromide functionalized polymer (e.g., PPE3A and PPE3B) using reagents like triphenylphosphine (B44618) and tetrabromomethane in what is known as an Appel reaction. acs.org This method is advantageous as it avoids Brønsted acids that could damage the polymer's conjugated system. acs.org
Characterization before and after the bromination shows no significant impairment of the polymer's delocalized π-electron system. acs.orgresearchgate.net The structure of the polymers is often designed to ensure high solubility, for example by incorporating partially meta-linked units. acs.org
Table 1: Comparison of Poly(phenyleneethynylene)s Before and After Bromination
| Polymer | Linkage Type | Functional Group | Mn (g mol-1) | Source |
|---|---|---|---|---|
| PPE2A | Exclusively para | Benzyl Alcohol | 8200 | acs.org |
| PPE3A | Exclusively para | Benzyl Bromide | - | acs.org |
| PPE2B | Partially meta | Benzyl Alcohol | 9800 | acs.org |
| PPE3B | Partially meta | Benzyl Bromide | - | acs.org |
Note: Mn (number-average molecular weight) was determined by GPC against a polystyrene calibration.
The benzyl bromide groups on functionalized conjugated polymers can serve as initiation sites for Atom Transfer Radical Polymerization (ATRP). tandfonline.com This allows for the synthesis of novel graft copolymers, where other polymer chains are grown from the conjugated polymer backbone. tandfonline.comtandfonline.com This technique combines the unique electronic properties of the conjugated polymer with the properties of the grafted side chains. tandfonline.com
For example, benzyl bromide functionalized poly(phenyleneethynylene)s (PPE1A and PPE1B) have been successfully used as macroinitiators for the ATRP of methyl methacrylate (B99206) (MMA). tandfonline.comtandfonline.com This results in graft copolymers with a PPE backbone and polymethyl methacrylate (PMMA) side chains. tandfonline.com
Research has shown that the structure of the PPE macroinitiator influences its reactivity. tandfonline.comtandfonline.com A partially meta-linked PPE macroinitiator (PPE1B) demonstrated higher reactivity and initiator efficiency compared to its exclusively para-linked counterpart (PPE1A). tandfonline.comtandfonline.com This is likely due to the better solubility of the less symmetric, meta-bridged polymer. tandfonline.com Importantly, the ATRP process does not appear to impair the delocalized π-electron system of the conjugated backbone. tandfonline.comtandfonline.com
Table 2: ATRP of Methyl Methacrylate (MMA) using PPE Macroinitiators
| Macroinitiator | Linkage Type | Initiator Conversion Limit | Resulting Copolymer | Mn (g mol-1) | PDI | Source |
|---|---|---|---|---|---|---|
| PPE1A | Exclusively para | ~40% | PPE2A | 42,400 | 4.8 | tandfonline.com |
| PPE1B | Partially meta | Higher than PPE1A | PPE2B | - | - | tandfonline.comtandfonline.com |
Note: PDI refers to the Polydispersity Index.
Benzyl bromide is a key reagent for imparting antibacterial properties to materials through quaternization. The process involves converting tertiary amine groups on a polymer into quaternary ammonium (B1175870) compounds (QACs). These positively charged centers can disrupt the cell membranes of bacteria, leading to a potent antimicrobial effect. rsc.orgnih.govmdpi.com
A common strategy involves first grafting a polymer with tertiary amine groups, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), onto a substrate surface. rsc.org This can be done using techniques like surface-initiated photochemically induced atom transfer radical polymerization (SI-photoATRP) on materials like cotton fabric. rsc.org
Following the grafting process, the material is treated with benzyl bromide. rsc.org The benzyl bromide reacts with the dimethylamino groups of the PDMAEMA chains, resulting in the formation of quaternary ammonium salts on the surface. rsc.orgnih.gov This modification has been shown to create materials with high antibacterial efficiency and good durability, for instance, against laundering. rsc.org This method has been applied to various substrates, including cotton fabrics and polypropylene (B1209903) nonwoven fabrics, to create antimicrobial surfaces for sanitary products. rsc.orgnih.gov The benzylation of grafted poly(4-vinylpyridine) on polypropylene, for example, creates a structure similar to the well-known disinfectant benzalkonium chloride. nih.gov
Table 3: Example of Surface Modification for Antibacterial Properties
| Step | Material | Reagent/Process | Result | Source |
|---|---|---|---|---|
| 1. Initiator Functionalization | Cotton Fabric | ATRP initiator | Cotton-Br | rsc.org |
| 2. Grafting | Cotton-Br | DMAEMA via SI-photoATRP | cell-g-PDMAEMA | rsc.org |
Cross-Linking of Polymers
Cross-linking transforms linear polymer chains into a three-dimensional network, significantly altering their mechanical and thermal properties. Benzyl bromide's role in this area is primarily as a functional group on a polymer that can react with a separate cross-linking agent.
It is important to note that as a monohalide, benzyl bromide itself does not act as a cross-linker for polymers containing tertiary amine pendants. taylorandfrancis.com Studies have shown that while dihalides like α,α′-dibromo-p-xylene effectively cross-link such polymers, benzyl bromide fails to produce gelation even at high temperatures and long reaction times. taylorandfrancis.com
However, polymers functionalized with benzyl bromide side groups can be effectively cross-linked. For instance, a linear polyacrylate with benzylic bromide side groups can be cross-linked by adding a divalent amine cross-linker such as 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org This reaction forms a polymer network that is insoluble in common solvents. rsc.org The resulting cross-links are dynamic and can be reversed, offering potential for reprocessable thermosetting materials. rsc.org
In another approach, poly(ether ether ketone) bearing benzyl bromide groups (Br-PEEK) was synthesized and subsequently cross-linked using polybenzimidazole (PBI) as a macromolecular cross-linker. rsc.org This method was employed to enhance the dimensional stability and tensile strength of the resulting polymer membranes for applications such as high-temperature proton exchange membranes. rsc.org
Synthesis of Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, which are gaining attention as green alternatives to volatile organic solvents. Benzyl bromide is a common alkylating agent used in the synthesis of imidazolium-based ionic liquids. taylorandfrancis.comajol.infoajol.info
The synthesis typically involves the N-alkylation of an imidazole (B134444) ring. ajol.infoajol.info For example, 1-methylimidazole (B24206) can be reacted directly with benzyl bromide to yield 1-benzyl-3-methylimidazolium (B1249132) bromide. ajol.info Similarly, imidazole itself can first be N-alkylated with benzyl bromide, followed by a second alkylation with a different alkyl halide (like butyl bromide) to produce ionic liquids such as 1-benzyl-3-butylimidazolium bromide. ajol.infoajol.info These reactions can be performed using conventional heating under reflux or through more rapid, solvent-free microwave-assisted methods. taylorandfrancis.comajol.info The resulting products are often viscous liquids that are soluble in polar solvents. taylorandfrancis.com
Table 4: Compounds Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Benzyl bromide | - |
| Poly(phenyleneethynylene) | PPE |
| Triphenylphosphine | - |
| Tetrabromomethane | - |
| Atom Transfer Radical Polymerization | ATRP |
| Methyl methacrylate | MMA |
| Polymethyl methacrylate | PMMA |
| 2-(dimethylamino)ethyl methacrylate | DMAEMA |
| Poly(2-(dimethylamino)ethyl methacrylate) | PDMAEMA |
| Quaternary Ammonium Compound | QAC |
| Poly(4-vinylpyridine) | PVP |
| Benzalkonium chloride | - |
| α,α′-dibromo-p-xylene | DBX |
| 1,4-diazabicyclo[2.2.2]octane | DABCO |
| Poly(ether ether ketone) | PEEK |
| Polybenzimidazole | PBI |
| 1-methylimidazole | - |
| Butyl bromide | - |
| 1-benzyl-3-methylimidazolium bromide | - |
| 1-benzyl-3-butylimidazolium bromide | - |
| Imidazole | - |
| Acetonitrile | - |
| Ethyl acetate | - |
| Potassium hydroxide (B78521) | - |
| Toluene (B28343) | - |
| 18-crown-6 | - |
| Potassium cyanide | KCN |
| 1,3-diiodobenzene | - |
| Triphenylphosphine | - |
| Dichloromethane | - |
Medicinal Chemistry and Biological Research Involving Benzyl Bromide
Synthesis of Biologically Active Compounds
The benzylation of molecules, often accomplished using benzyl (B1604629) bromide, can significantly alter their physicochemical properties and biological activity. This has been strategically employed in the synthesis of compounds targeting various diseases.
Anticancer Agents and Drug Development
Benzyl bromide is a key reagent in the synthesis of certain classes of anticancer agents. A notable example is the preparation of 1-benzyl-5-bromoindolin-2-one derivatives, which have demonstrated promising anti-proliferative activities. nih.govresearchgate.net In a typical synthesis, benzyl bromide is reacted with a 5-bromoisatin (B120047) derivative in the presence of a base, such as potassium carbonate, in an aprotic polar solvent like acetonitrile. nih.govresearchgate.net This nucleophilic substitution reaction results in the N-benzylation of the isatin (B1672199) core, a crucial step in building the final bioactive scaffold. nih.gov
These N-benzyl-5-bromoindolin-2-one precursors are then further modified, for instance, by condensation with thiosemicarbazide (B42300) and subsequent reaction with various electrophiles to generate a library of compounds. researchgate.net The resulting molecules have been evaluated for their efficacy against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cell lines. nih.govresearchgate.net Certain derivatives, particularly those bearing a 4-arylthiazole moiety, have exhibited significant growth-inhibitory properties. researchgate.net
| Compound Series | Target Cancer Cell Lines | Key Synthetic Step Involving Benzyl Bromide |
| 1-benzyl-5-bromoindolin-2-one derivatives | Breast (MCF-7), Lung (A-549) | N-benzylation of 5-bromoisatin |
HIV-1 Fusion Inhibitors
Benzyl bromide also serves as a critical alkylating agent in the synthesis of potential inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1). Specifically, it has been utilized in the preparation of lactam-based HIV-1 protease inhibitors. mdpi.com The synthesis of these complex molecules often involves a multi-step process where benzyl bromide is used to introduce a benzyl group at a specific position on a precursor molecule. mdpi.com
For instance, in the synthesis of certain dialkylated β-hydroxy γ-lactams, benzyl bromide is employed as the second alkylating agent in a sequence of reactions involving a strong base like lithium diisopropylamide (LDA). mdpi.com This targeted benzylation is a key step in constructing the final inhibitor scaffold designed to interact with the HIV-1 protease enzyme. mdpi.com
Steroid Sulfatase Inhibitors
The inhibition of steroid sulfatase (STS) is a therapeutic strategy for hormone-dependent cancers. Benzyl bromide is implicated in the synthesis of non-steroidal STS inhibitors. While direct synthetic procedures exclusively citing benzyl bromide are not always detailed in broader reviews, the presence of a benzyl group is a common feature in potent inhibitors, and benzylation is a standard method for its introduction. For example, derivatives of 3-O-sulfamate estra-1,3,5(10)-trienes bearing a 17α-benzyl group have been synthesized and shown to be potent STS inhibitors. bldpharm.com The synthesis of such compounds would logically involve the alkylation of a steroidal precursor with benzyl bromide or a related benzylating agent. The benzyl group in these inhibitors is thought to enhance the binding affinity to the enzyme. nih.gov
Structure-Activity Relationship (SAR) Studies
The systematic study of how the chemical structure of a molecule relates to its biological activity is fundamental in drug discovery. The introduction of a benzyl group using benzyl bromide provides a modifiable component of the molecule, allowing for detailed SAR investigations.
Influence of Benzyl Moiety on Biological Activity
The benzyl group, introduced via benzyl bromide, often plays a crucial role in the biological activity of the synthesized compounds. In the case of the 1-benzyl-5-bromoindolin-2-one anticancer agents, the nature of the benzyl moiety can significantly influence their potency. researchgate.net SAR studies on related compounds have shown that substitutions on the benzyl ring can modulate the anticancer activity. nih.gov For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring of the benzyl moiety can affect the electronic properties and steric bulk of the molecule, thereby influencing its interaction with the biological target, such as VEGFR-2. researchgate.net
In the context of HIV-1 protease inhibitors, the benzyl group often occupies a specific pocket within the enzyme's active site. nih.gov Modifications to this benzyl group, which can be achieved by using substituted benzyl bromides in the synthesis, can lead to enhanced binding affinity and improved inhibitory potency. nih.gov
Similarly, for steroid sulfatase inhibitors, the benzyl group is considered a hydrophobic moiety that increases the binding affinity for the enzyme. nih.gov The combination of the benzyl group with other pharmacophoric features, such as a sulfamate (B1201201) group, has led to the development of highly potent inhibitors. bldpharm.com
| Compound Class | Role of Benzyl Moiety |
| 1-benzyl-5-bromoindolin-2-one derivatives | Influences anticancer potency through steric and electronic effects. researchgate.netnih.gov |
| HIV-1 Protease Inhibitors | Occupies a specific pocket in the enzyme's active site, contributing to binding affinity. nih.gov |
| Steroid Sulfatase Inhibitors | Acts as a hydrophobic group to increase binding affinity to the enzyme. nih.gov |
Computational Approaches to SAR Analysis
Computational methods are increasingly used to understand and predict the SAR of drug candidates. Molecular modeling studies, including docking and molecular dynamics simulations, have been applied to compounds synthesized using benzyl bromide to rationalize their biological activity. mdpi.com
For the 1-benzyl-5-bromoindolin-2-one derivatives, molecular docking simulations have been employed to investigate their binding mode within the active site of VEGFR-2. researchgate.net These studies help to elucidate the key interactions between the inhibitor and the enzyme, providing insights into why certain derivatives exhibit higher potency. The benzyl group often plays a significant role in these interactions, and computational analysis can guide the design of new analogs with improved binding characteristics. researchgate.net
In the field of HIV research, computational SAR studies are used to analyze the interactions between inhibitors and the reverse transcriptase enzyme. researchgate.net While these studies may focus on a class of compounds rather than specifically those made with benzyl bromide, the principles can be applied. Molecular docking can reveal how the benzyl group contributes to the binding affinity through hydrophobic and hydrogen bond interactions, helping to identify active binding sites. researchgate.net Such computational approaches can predict the inhibitory activity of novel molecules before their synthesis, thereby streamlining the drug discovery process. researchgate.net
Genotoxicity and DNA Damage Studies
Benzyl bromide is recognized as a genotoxic compound, a classification stemming from its ability to interact with and damage genetic material. Its reactivity is central to its mechanism of genotoxicity, primarily through its function as an alkylating agent, which leads to the formation of DNA lesions and can result in mutations. nih.govresearchgate.net
Benzyl Bromide as an Alkylating Agent of DNA
Alkylating agents are highly reactive chemicals that introduce alkyl groups into biologically active molecules, fundamentally altering their structure and function. britannica.comwikipedia.org Benzyl bromide functions as such an agent, covalently attaching a benzyl group to the DNA molecule. researchgate.net This process of DNA alkylation results in the formation of DNA adducts or lesions, which can disrupt the standard processes of DNA replication and transcription. researchgate.netbritannica.com
The primary targets for many alkylating agents are the nitrogen and oxygen atoms within DNA bases. oncohemakey.com Specifically, the guanine (B1146940) base is a common site of alkylation. drugs.com Studies have been conducted to examine the chemical reactivity of benzyl bromide with DNA components like guanosine (B1672433) to understand these interactions better. nih.gov The addition of a bulky benzyl group to a DNA base can interfere with the proper pairing of the DNA double helix, leading to structural damage. wikipedia.orgdrugs.com If this damage is not repaired, it can lead to permanent changes in the DNA sequence. britannica.com
Cellular Responses to DNA Damage (e.g., in E. coli)
Organisms have evolved sophisticated DNA repair mechanisms to counteract the effects of alkylating agents. The bacterium Escherichia coli is a model organism for studying these cellular responses. Research has focused on understanding the survival of E. coli cells when treated with benzyl bromide. researchgate.net
One area of investigation involves comparing the survival rates of wild-type E. coli (strain AB1157) with derivatives that have specific genes associated with DNA repair processes knocked out. researchgate.net The objective of such studies is to determine how different DNA repair pathways contribute to fixing the specific adducts formed by benzyl bromide. researchgate.net By observing which knockout strains are more sensitive to the compound, researchers can infer the roles of the missing genes in repairing benzyl-induced DNA damage. researchgate.net In E. coli, a well-known coordinated response to DNA damage is the "SOS response," which involves the regulation of numerous genes to enhance repair capacity. nih.gov The cellular response to benzyl bromide involves activating these pathways to manage the DNA lesions it creates.
Mutagenic Potential
The DNA damage caused by benzyl bromide can lead to mutations, which are permanent alterations in the genetic material. nj.gov A substance that causes such changes is known as a mutagen. nj.gov The mutagenic potential of benzyl bromide has been demonstrated in various experimental systems.
In studies using the bacterium Salmonella typhimurium, a standard model for assessing mutagenicity (the Ames test), benzyl bromide was found to cause base-pair mutations. nih.gov Furthermore, it has been shown to induce sister chromatid exchanges in Chinese hamster cells, another indicator of genotoxic activity. nih.gov These findings confirm that the DNA alkylation caused by benzyl bromide can result in heritable genetic changes, classifying it as a mutagenic compound. nih.govnj.gov
Interactive Data Table: Summary of Genotoxicity Research on Benzyl Bromide
| Area of Study | Model/System Used | Key Finding |
| DNA Alkylation | In vitro chemical reactivity studies | Benzyl bromide is reactive with DNA components such as guanosine. nih.gov |
| Cellular Response | Escherichia coli (wild-type and DNA repair mutants) | The survival of E. coli upon exposure depends on functional DNA repair pathways that manage benzyl-induced adducts. researchgate.net |
| Mutagenicity | Salmonella typhimurium (Ames test) | The compound causes base-pair mutations. nih.gov |
| Mutagenicity | Chinese hamster cells | The compound induces sister chromatid exchanges. nih.gov |
Environmental and Safety Considerations in Research
Handling and Storage Protocols in Laboratory Settings
Proper handling and storage of benzyl (B1604629) bromide are critical to prevent exposure and accidents in a laboratory environment. This involves a combination of engineering controls, personal protective equipment (PPE), and specific storage conditions.
Engineering Controls and Personal Protective Equipment (PPE): All work with benzyl bromide should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of its vapors, which are known to be lachrymatory and irritating to the respiratory tract. organic-chemistry.orgrsc.orgwhiterose.ac.uk Facilities should be equipped with emergency eyewash stations and safety showers in the immediate vicinity of where the chemical is handled. nih.gov
Personnel must wear appropriate PPE to prevent skin and eye contact. This includes chemical safety goggles or a face shield, protective gloves, and a lab coat or other protective clothing. whiterose.ac.ukresearchgate.net It is recommended to use gloves made of materials like fluorinated rubber for immersion protection and nitrile rubber for splash protection. rsc.org After handling, it is crucial to wash hands and face thoroughly. rsc.org
Storage Requirements: Benzyl bromide should be stored in a cool, dry, and well-ventilated area, away from sources of ignition as it is a combustible liquid. rsc.org Containers must be kept tightly closed to prevent the escape of vapors and protect the compound from moisture and light, to which it is sensitive. rsc.orgrsc.org Storage in a locked area accessible only to authorized personnel is recommended. rsc.org Outside or detached storage is preferred where possible. acs.org
Incompatible Materials: Benzyl bromide is incompatible with a range of substances. Violent reactions can occur with strong bases (like sodium hydroxide), amines, and oxidizing agents. rsc.org It also reacts with mild steel and galvanized steel, producing hydrogen gas, which can form explosive mixtures with air. organic-chemistry.orgacs.org Contact with water can lead to slow decomposition, producing hydrogen bromide. organic-chemistry.orgresearchgate.net Therefore, it must be stored away from these materials.
Spill and Disposal Procedures: In the event of a spill, the area should be evacuated, and all ignition sources removed. rsc.org The spill should be contained and absorbed with an inert material like sand, earth, or vermiculite. organic-chemistry.org Water should not be used for cleanup as it can react with the compound. rsc.org All waste, including contaminated absorbent material and empty containers, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. organic-chemistry.orgrsc.org Uncleaned containers should be handled as if they still contain the product. rsc.org
Table 1: Summary of Handling and Storage Protocols for Benzyl Bromide
| Protocol Category | Key Recommendations |
|---|---|
| Engineering Controls | Use in a chemical fume hood. Ensure access to eyewash stations and safety showers. nih.gov |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves (e.g., fluorinated or nitrile rubber), and a lab coat. rsc.orgresearchgate.net |
| Storage Conditions | Store in a cool, dry, well-ventilated area. rsc.org Keep containers tightly closed. rsc.org Protect from light and moisture. rsc.org Store away from incompatible materials. rsc.org |
| Incompatible Materials | Strong bases, amines, oxidizing agents, mild steel, water. organic-chemistry.orgrsc.orgacs.org |
| Spill Cleanup | Evacuate area, remove ignition sources, absorb with inert material (do not use water). rsc.org |
| Waste Disposal | Dispose of as hazardous waste according to regulations. organic-chemistry.orgrsc.org |
Minimizing Exposure and Waste in Synthetic Procedures
Reducing exposure and waste generation during synthetic procedures involving benzyl bromide is a key aspect of responsible chemical research. This can be achieved through careful planning of experiments, the use of appropriate equipment, and adherence to best practices in chemical synthesis.
Procedural Best Practices: To minimize exposure, it is essential to avoid all personal contact with benzyl bromide, including inhalation of its vapors. acs.org Whenever possible, automated or enclosed systems should be used for transferring the liquid to reduce the risk of spills and vapor release. rsc.org Good work practices, such as promptly changing contaminated clothing and laundering it separately, are also crucial. rsc.org Prohibiting eating, drinking, and smoking in areas where benzyl bromide is handled prevents accidental ingestion. rsc.org
In case of spills, procedures should be in place to neutralize and collect the material efficiently to prevent environmental contamination. organic-chemistry.org Waste solutions, including those from washing steps, should be collected and disposed of as hazardous waste. rsc.org Offering surplus and non-recyclable solutions to a licensed disposal company is a recommended practice. rsc.org
Table 2: Strategies for Exposure and Waste Minimization
| Strategy | Description |
|---|---|
| Engineering Controls | Utilize closed systems and chemical fume hoods to contain vapors. rsc.org |
| Personal Hygiene | Wash hands thoroughly after handling; do not eat, drink, or smoke in the lab. rsc.org |
| Protective Clothing | Wear appropriate PPE and change contaminated clothing immediately. rsc.org |
| Process Intensification | Employ continuous flow reactors to improve efficiency and reduce solvent use. researchgate.net |
| Waste Management | Collect all waste streams for proper hazardous waste disposal. rsc.org Treat and neutralize waste where possible. acs.org |
Green Chemistry Principles in Benzyl Bromide Synthesis and Use
Applying the principles of green chemistry to the synthesis and use of benzyl bromide aims to make these processes more environmentally benign. This involves considering the atom economy of reactions, using safer solvents and reagents, and designing processes that are more energy-efficient.
Greener Synthesis of Benzyl Bromide: Traditional methods for synthesizing benzyl bromide can involve hazardous reagents and produce significant waste. guidechem.com Research has focused on developing greener alternatives. One approach involves the in situ generation of bromine from safer, more stable precursors like a mixture of sodium bromate (NaBrO₃) and hydrobromic acid (HBr). rsc.org This method, particularly when used in a continuous flow system, can improve mass efficiency and allow for the recycling of HBr, significantly reducing the Process Mass Intensity (PMI). rsc.org The use of N-bromosuccinimide (NBS) as a brominating agent is another common alternative that is safer to handle than liquid bromine. rsc.org
Solvent selection is another critical aspect of green synthesis. Many traditional bromination reactions use chlorinated solvents like carbon tetrachloride, which are hazardous. organic-chemistry.org Greener alternatives, such as acetonitrile or even solvent-free conditions, have been explored for the synthesis of benzyl bromides. organic-chemistry.orgias.ac.in Microwave-assisted synthesis in greener solvents like diethyl carbonate has also been shown to be an effective and environmentally friendly alternative. google.com
Greener Use of Benzyl Bromide: In reactions where benzyl bromide is used, such as for the protection of alcohols and carboxylic acids, green chemistry principles can also be applied. organic-chemistry.orgorganic-chemistry.org This includes choosing reaction conditions that maximize atom economy and reduce the formation of byproducts. The use of catalytic methods, for instance, can reduce the amount of reagents needed and minimize waste. organic-chemistry.org
Green Chemistry Metrics: To quantify the "greenness" of a chemical process, various metrics have been developed. These include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). tamu.edunih.govwhiterose.ac.uk These metrics help chemists to evaluate and compare different synthetic routes and identify areas for improvement in terms of waste reduction and resource efficiency. mdpi.com For instance, a lower PMI value indicates a more environmentally friendly process. rsc.org
Table 3: Application of Green Chemistry Principles
| Principle | Application in Benzyl Bromide Chemistry |
|---|---|
| Safer Reagents | Use of N-bromosuccinimide or in situ generated bromine instead of liquid bromine for synthesis. rsc.org |
| Safer Solvents | Replacing chlorinated solvents with greener alternatives like acetonitrile or diethyl carbonate. organic-chemistry.orggoogle.com |
| Atom Economy | Designing syntheses that maximize the incorporation of reactant atoms into the final product. tamu.edu |
| Waste Prevention | Recycling of reagents like HBr and solvents. rsc.orgacs.org Use of catalytic methods to reduce waste. organic-chemistry.org |
| Process Intensification | Utilizing continuous flow chemistry to improve efficiency and reduce waste. rsc.orgresearchgate.net |
Q & A
Q. What safety precautions are critical when handling benzyl bromide in laboratory settings?
Benzyl bromide is highly toxic, corrosive, and moisture-sensitive. Key precautions include:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Work in a fume hood to avoid inhalation exposure .
- Storage: Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid contact with steel or zinc, as it reacts to release explosive hydrogen gas .
- Incompatible Materials: Segregate from bases, amines, alcohols, and oxidizing agents to prevent violent reactions .
Q. How should benzyl bromide be stored to prevent decomposition, and what are the indicators of degradation?
- Storage Conditions: Keep in amber glass bottles with PTFE-lined caps. Use desiccants (e.g., molecular sieves) to mitigate hydrolysis. Regularly inspect containers for pressure buildup or discoloration .
- Degradation Indicators: Yellowing or turbidity suggests decomposition. Degraded benzyl bromide releases HBr, detectable via pH strips (acidic vapors) or silver nitrate tests (white precipitate of AgBr) .
Q. What are the primary decomposition products of benzyl bromide under different conditions?
Q. What first-aid measures are recommended for exposure to benzyl bromide?
- Inhalation: Move to fresh air; administer oxygen if breathing is labored. Seek immediate medical attention .
- Skin/Eye Contact: Flush with water for ≥15 minutes. Remove contaminated clothing and wash with soap .
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and provide activated charcoal under medical supervision .
Advanced Research Questions
Q. How does solvent choice influence the reaction kinetics of benzyl bromide in nucleophilic substitution (SN₂) reactions?
Solvent polarity and nucleophilicity significantly affect reaction pathways:
Q. What mechanistic pathways explain byproduct formation in benzyl bromide-mediated alkylation reactions?
- Competing Elimination: In polar aprotic solvents (e.g., DMF), trace water or heat promotes β-elimination, yielding styrene derivatives. Monitor via GC-MS .
- Over-alkylation: Excess benzyl bromide leads to quaternary ammonium salts. Mitigate via stepwise addition and low temperatures (0–5°C) .
Q. How can kinetic modeling resolve contradictions in benzyl bromide reaction data across experimental setups?
- Model Calibration: Fit rate constants (e.g., ) to time-resolved NMR or HPLC data .
- Case Study: Discrepancies in methanol reactions were resolved by incorporating proton exchange equilibria, revealing hidden intermediates .
Q. What strategies minimize residual benzyl bromide in synthetic products?
- Purification: Use silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water .
- Analytical Confirmation: Detect residuals via NMR (δ 4.8 ppm, singlet for CH₂Br) or GC-MS (m/z 170–172) .
Q. How do steric/electronic factors influence substituted benzyl bromides in cross-coupling reactions?
Q. What challenges arise in scaling up benzyl bromide-mediated reactions, and how are they addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
